4,5-Diethyl-phthalic acid anhydride
Overview
Description
4,5-Diethyl-phthalic acid anhydride is a derivative of phthalic acid, where two ethyl groups are attached to the benzene ring at positions 4 and 5. This compound is a white crystalline solid with a molecular formula of C10H8O3. It is widely used in the chemical industry, particularly in the production of plasticizers, dyes, and resins.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Diethyl-phthalic acid anhydride can be synthesized through the oxidation of 4,5-diethylphthalic acid. The reaction typically involves heating the phthalic acid derivative with an oxidizing agent such as potassium permanganate or chromic acid under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving the catalytic oxidation of 4,5-diethylphthalic acid. The process requires precise control of temperature and pressure to ensure the efficient conversion of the starting material to the desired anhydride.
Chemical Reactions Analysis
Types of Reactions: 4,5-Diethyl-phthalic acid anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce dicarboxylic acids.
Reduction: Reduction reactions can convert the anhydride to its corresponding diol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation reactions can be carried out using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Dicarboxylic Acids: Oxidation of the anhydride can yield dicarboxylic acids such as terephthalic acid.
Diols: Reduction reactions can produce diols like 4,5-diethyl-1,2-cyclohexanediol.
Halogenated Derivatives: Substitution reactions can lead to the formation of halogenated compounds.
Scientific Research Applications
4,5-Diethyl-phthalic acid anhydride is utilized in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is employed in the development of pharmaceuticals and drug delivery systems.
Industry: The anhydride is a key component in the production of plasticizers, dyes, and resins, which are essential in manufacturing various consumer goods.
Mechanism of Action
The mechanism by which 4,5-diethyl-phthalic acid anhydride exerts its effects involves the formation of reactive intermediates that participate in subsequent chemical reactions. The molecular targets and pathways involved depend on the specific application, such as the synthesis of polymers or pharmaceuticals.
Comparison with Similar Compounds
Phthalic Anhydride: The parent compound without the ethyl groups.
Isophthalic Anhydride: A positional isomer with the ethyl groups at positions 3 and 5.
Terephthalic Anhydride: Another positional isomer with the ethyl groups at positions 1 and 4.
Uniqueness: 4,5-Diethyl-phthalic acid anhydride is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the ethyl groups enhances its stability and modifies its chemical properties compared to its parent compound and positional isomers.
Properties
IUPAC Name |
5,6-diethyl-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-7-5-9-10(6-8(7)4-2)12(14)15-11(9)13/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAQTWFVCRFMNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1CC)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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